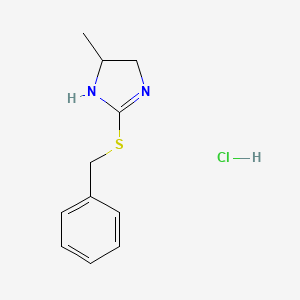

2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride is a synthesized organic compound belonging to the class of imidazolium salts These compounds are characterized by their aromatic imidazole ring that bears a positive charge

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride involves multiple steps:

Formation of the imidazole ring: : Typically achieved through the condensation of appropriate amines and aldehydes.

Introduction of the benzylthio group: : Often involves the reaction of the imidazole intermediate with benzylthiol in the presence of a suitable catalyst.

Methylation: : Introducing the methyl group can be performed through reactions with methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the hydrochloride salt: : This final step is typically carried out by reacting the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, these reactions might be scaled up and optimized to ensure higher yields and cost-efficiency. Continuous flow reactors and other advanced methodologies might be employed to streamline the synthesis process.

化学反応の分析

Types of Reactions: The compound can undergo several types of chemical reactions:

Oxidation: : May lead to the formation of sulfoxides or sulfones.

Reduction: : Can produce thiol derivatives.

Substitution: : Particularly nucleophilic substitution reactions due to the presence of the imidazolium ring.

Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles like hydroxide, amines, or thiolates under basic conditions.

Major Products Formed: These reactions can produce a range of derivatives, such as:

Sulfoxides and sulfones: : From oxidation.

Thiol compounds: : From reduction.

Various substituted imidazoles: : From nucleophilic substitution.

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of compounds containing the imidazole ring exhibit notable cytotoxic effects against various cancer cell lines. A study focused on the synthesis and biological evaluation of related compounds showed significant inhibition of cell proliferation in human cancer cells (e.g., HeLa, MCF-7) with IC₅₀ values lower than those of established chemotherapeutics like sorafenib . This suggests that 2-(benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride and its derivatives could be explored further as potential anticancer agents.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Prototype Compound 5d | HeLa | 0.37 |

| Prototype Compound 5g | HeLa | 0.73 |

| Prototype Compound 5k | HeLa | 0.95 |

| Sorafenib (Reference) | HeLa | 7.91 |

Corrosion Inhibition

The compound has also been evaluated for its effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid environments. Studies indicate that it exhibits good inhibition efficiency, making it a candidate for protecting metals from corrosion in acidic conditions . The electrochemical and molecular dynamics simulations suggest that the compound forms a protective layer on the metal surface.

Pharmacological Research

The imidazole derivatives are being investigated for their interactions with imidazoline binding sites and adrenergic receptors, which are essential in cardiovascular pharmacology. A study highlighted the potential antihypertensive properties of related compounds through their affinity for these receptors . This opens avenues for developing new medications targeting hypertension.

Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments conducted on synthesized derivatives of benzylthio-imidazole demonstrated their ability to induce apoptotic cell death in cancer cells through flow cytometry analysis. The results indicated that specific substitutions on the benzylthio group significantly enhanced anticancer activity, warranting further investigation into structure-activity relationships.

Case Study 2: Corrosion Studies

In a comparative study involving various inhibitors, this compound was shown to outperform traditional inhibitors under similar conditions. The effectiveness was attributed to its molecular structure allowing better adsorption onto the metal surface.

作用機序

The compound’s effects are primarily exerted through its interaction with molecular targets such as enzymes or receptors. The positive charge on the imidazolium ring plays a critical role in binding to negatively charged sites, facilitating various biochemical reactions.

類似化合物との比較

Similar Compounds:

2-(Benzylthio)-1H-imidazole: : Lacks the methyl group.

5-Methyl-4,5-dihydro-1H-imidazole: : Lacks the benzylthio group.

Imidazolium chloride: : Simple imidazolium salt without additional groups.

Unique Attributes: 2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride stands out due to its specific combination of the benzylthio group and the imidazolium structure, providing a unique set of reactivity and application potential.

There you go! That should get you a pretty good grasp of the compound. Got another compound you’re curious about?

生物活性

2-(Benzylthio)-5-methyl-4,5-dihydro-1H-imidazol-3-ium hydrochloride, with the CAS number 673434-88-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15ClN2S

- Molecular Weight : 242.77 g/mol

- Structural Characteristics : The compound features a dihydroimidazole ring substituted with a benzylthio group, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its roles in anti-cancer and anti-inflammatory activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Findings : Certain derivatives showed IC50 values significantly lower than those of established chemotherapeutics like sorafenib. Specifically, some derivatives had IC50 values as low as 0.37 µM against HeLa cells, indicating potent anti-proliferative effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| Sorafenib | HeLa | 7.91 | Reference drug |

The mechanisms through which this compound exerts its effects include:

- Tyrosinase Inhibition : The compound has been shown to inhibit mushroom and mammalian tyrosinase activity, which is crucial in melanin biosynthesis. This inhibition can lead to reduced melanin production in melanocytes, making it a candidate for skin-whitening applications .

- Apoptotic Pathways : Flow cytometry analyses indicated that certain derivatives induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties. Studies indicate that it may reduce the secretion of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Cytotoxicity Study : A study involving B16F10 murine melanoma cells showed that analogs of the compound did not exhibit cytotoxicity at concentrations up to 20 µM but effectively inhibited cellular tyrosinase activity and melanin production .

- In Vivo Studies : Further research is needed to validate these findings in vivo to assess the therapeutic potential and safety profile of the compound.

特性

IUPAC Name |

2-benzylsulfanyl-5-methyl-4,5-dihydro-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S.ClH/c1-9-7-12-11(13-9)14-8-10-5-3-2-4-6-10;/h2-6,9H,7-8H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBARUYPTETUXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(N1)SCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。